Spiradoline

Description

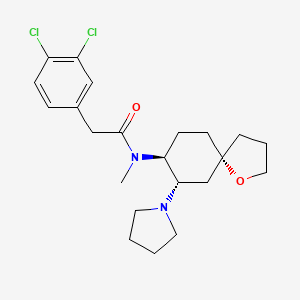

RN given refers to (5alpha,7alpha,8beta)-(+-)-isomer; structure given in first source

See also: this compound Mesylate (active moiety of).

Properties

CAS No. |

87151-85-7 |

|---|---|

Molecular Formula |

C22H30Cl2N2O2 |

Molecular Weight |

425.4 g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide |

InChI |

InChI=1S/C22H30Cl2N2O2/c1-25(21(27)14-16-5-6-17(23)18(24)13-16)19-7-9-22(8-4-12-28-22)15-20(19)26-10-2-3-11-26/h5-6,13,19-20H,2-4,7-12,14-15H2,1H3/t19-,20-,22-/m0/s1 |

InChI Key |

NYKCGQQJNVPOLU-ONTIZHBOSA-N |

Isomeric SMILES |

CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl |

Canonical SMILES |

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl |

Other CAS No. |

87151-85-7 |

Synonyms |

spiradoline U 62066 U-62,066E U62,066E |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacological Profile of Spiradoline (U-62066)

Introduction

Spiradoline, also known as U-62066, is a potent and highly selective synthetic arylacetamide compound that functions as an agonist at the kappa-opioid receptor (KOR).[1][2][3] It was developed with the goal of creating a powerful analgesic that would be devoid of the common side effects associated with mu-opioid receptor agonists like morphine, such as respiratory depression and physical dependence.[2][3] While demonstrating significant analgesic, antitussive, and diuretic properties in preclinical studies, its development for clinical use in humans was halted due to significant adverse effects, including sedation, dysphoria, and hallucinations. This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its receptor binding characteristics, mechanism of action, physiological effects, and the experimental methodologies used in its evaluation.

Receptor Binding Profile

This compound's primary pharmacological characteristic is its high affinity and selectivity for the kappa-opioid receptor (KOR) over the mu (MOR) and delta (DOR) opioid receptors. The binding affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. The (-)-enantiomer of this compound is primarily responsible for its kappa agonist properties.

Table 1: Opioid Receptor Binding Affinities of this compound

| Receptor Subtype | Binding Affinity (Ki) | Species/Tissue | Reference |

| Kappa (κ) | 8.6 nM | Guinea Pig | |

| Mu (μ) | 252 nM | - | |

| Delta (δ) | 9400 nM | - |

As indicated by the Ki values, this compound is approximately 29-fold more selective for the kappa receptor over the mu receptor and over 1000-fold more selective for the kappa receptor over the delta receptor.

Mechanism of Action

This compound exerts its effects by acting as an agonist at the kappa-opioid receptor, which is a G protein-coupled receptor (GPCR). The activation of KOR initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.

-

G Protein Coupling: Upon binding of this compound, the KOR undergoes a conformational change, leading to the activation of associated inhibitory G proteins (Gi/Go).

-

Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits the enzyme adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

-

Modulation of Ion Channels:

-

The Gβγ subunit directly interacts with and opens G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to an efflux of K+ ions. This causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential.

-

The decrease in cAMP and direct action of Gβγ subunits also leads to the inhibition of voltage-gated calcium channels (VGCCs). This reduces the influx of Ca2+ ions, which is a critical step for the release of neurotransmitters from the presynaptic terminal.

-

The net effect of these actions is a reduction in neuronal activity and the inhibition of the release of various neurotransmitters, including dopamine (B1211576). This inhibition of dopaminergic neurotransmission is thought to contribute to some of its central nervous system effects.

Pharmacological Effects

This compound has been shown to produce a range of physiological effects in both preclinical and clinical studies. These effects are summarized in the table below.

Table 2: Summary of Pharmacological Effects of this compound

| Effect | Species | Key Findings & Doses | Reference(s) |

| Analgesic | Rodents | Effective in various pain models (thermal, pressure, chemical). Potency is 4.7 to 23 times that of U-50,488H. More potent in tail-flick vs. hot-plate assay, suggesting spinal action. | |

| Diuretic | Humans, Rats | Causes a significant, dose-dependent increase in urine output and free water clearance. The mechanism does not involve suppression of vasopressin. | |

| Antitussive | Rats | Demonstrates antitussive effects. | |

| Sedation | Humans | A primary effect observed in clinical studies, possibly due to antihistamine properties. | |

| CNS Side Effects | Humans | Produces significant dysphoria and hallucinations, which has limited its clinical utility. | |

| Neuroendocrine | Humans | Dose-dependently stimulates the release of prolactin, growth hormone (GH), and cortisol. | |

| Cardiovascular | Rats | Preclinical studies showed reduced blood pressure and heart rate. | |

| Cardiovascular | Humans | Clinical studies did not confirm the preclinical cardiovascular findings. | |

| Antiarrhythmic | Rats | In vitro studies suggest antiarrhythmic properties via blockade of sodium and potassium channels in cardiac myocytes. | |

| Dopamine Release | Rats | Systemic administration leads to a significant and long-lasting decrease in dopamine release and locomotor activity. |

Experimental Protocols

A variety of experimental methodologies have been employed to characterize the pharmacological profile of this compound.

Receptor Binding Assays

-

Methodology: Competitive binding assays are used to determine the binding affinity (Ki) of this compound. This typically involves incubating radiolabeled ligands with known affinity for opioid receptors (e.g., [³H]U-69593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR) with tissue homogenates (e.g., guinea pig brain) in the presence of varying concentrations of this compound. The concentration of this compound that displaces 50% of the radioligand (IC50) is determined and then converted to a Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Assays (Analgesia)

-

Tail-Flick and Hot-Plate Tests: These are common methods to assess analgesia in rodents. The latency of the animal to withdraw its tail from a noxious heat source is measured before and after drug administration. This compound was shown to be more potent in the tail-flick test, which is primarily mediated by spinal mechanisms.

Discriminative Stimulus Studies

-

Methodology: This procedure is used to assess the subjective effects of a drug in animals. Rats are trained to press one of two levers to receive a reward (e.g., food) or avoid a negative stimulus (e.g., mild foot shock). They are trained to associate the effects of a specific drug (e.g., 1.0 or 3.0 mg/kg this compound) with one lever and the effects of a vehicle (saline) with the other. Once trained, generalization tests are performed with other drugs to see which lever the animal presses, thereby determining if the new drug produces similar subjective effects to this compound. These studies confirmed that the discriminative effects of this compound are mediated by kappa-opioid receptors.

Human Neuroendocrine Studies

-

Methodology: A randomized, double-blind, placebo-controlled crossover design was used to assess the effects of this compound in healthy male volunteers. Subjects received intramuscular injections of this compound (e.g., 1.6 and 4.0 µg/kg) or placebo. Blood samples were collected at regular intervals via an in-dwelling venous cannula. Serum levels of cortisol, prolactin, and growth hormone were then determined using radioimmunoassays to assess the drug's impact on the neuroendocrine system.

Clinical Perspective and Limitations

Despite promising analgesic effects in animal models, the clinical development of this compound was not pursued. The primary reason was the emergence of intolerable and disturbing central nervous system side effects in human subjects at doses lower than those required for effective analgesia. These adverse effects, particularly dysphoria, hallucinations, and sedation, are characteristic of kappa-opioid receptor agonists and have significantly limited the therapeutic potential of this drug class.

Conclusion

This compound is a well-characterized pharmacological tool that has been instrumental in understanding the function of the kappa-opioid receptor system. It is a highly potent and selective KOR agonist with a clear mechanism of action involving the modulation of G proteins and ion channels. While it exhibits a range of physiological effects, including analgesia and diuresis, its profound psychotomimetic and dysphoric side effects in humans have precluded its use as a clinical therapeutic. The study of this compound underscores the challenge in separating the therapeutic effects of KOR agonists from their undesirable CNS effects, a key hurdle for future drug development in this area.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A review of the properties of this compound: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review of the Properties of this compound: A Potent and Selective k‐Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of Spiradoline (U-62066)

Introduction

Spiradoline, also known as U-62066, is a potent and highly selective synthetic arylacetamide compound that functions as an agonist at the kappa-opioid receptor (KOR).[1][2][3] It was developed with the goal of creating a powerful analgesic that would be devoid of the common side effects associated with mu-opioid receptor agonists like morphine, such as respiratory depression and physical dependence.[2][3] While demonstrating significant analgesic, antitussive, and diuretic properties in preclinical studies, its development for clinical use in humans was halted due to significant adverse effects, including sedation, dysphoria, and hallucinations. This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its receptor binding characteristics, mechanism of action, physiological effects, and the experimental methodologies used in its evaluation.

Receptor Binding Profile

This compound's primary pharmacological characteristic is its high affinity and selectivity for the kappa-opioid receptor (KOR) over the mu (MOR) and delta (DOR) opioid receptors. The binding affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. The (-)-enantiomer of this compound is primarily responsible for its kappa agonist properties.

Table 1: Opioid Receptor Binding Affinities of this compound

| Receptor Subtype | Binding Affinity (Ki) | Species/Tissue | Reference |

| Kappa (κ) | 8.6 nM | Guinea Pig | |

| Mu (μ) | 252 nM | - | |

| Delta (δ) | 9400 nM | - |

As indicated by the Ki values, this compound is approximately 29-fold more selective for the kappa receptor over the mu receptor and over 1000-fold more selective for the kappa receptor over the delta receptor.

Mechanism of Action

This compound exerts its effects by acting as an agonist at the kappa-opioid receptor, which is a G protein-coupled receptor (GPCR). The activation of KOR initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.

-

G Protein Coupling: Upon binding of this compound, the KOR undergoes a conformational change, leading to the activation of associated inhibitory G proteins (Gi/Go).

-

Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits the enzyme adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

Modulation of Ion Channels:

-

The Gβγ subunit directly interacts with and opens G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to an efflux of K+ ions. This causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential.

-

The decrease in cAMP and direct action of Gβγ subunits also leads to the inhibition of voltage-gated calcium channels (VGCCs). This reduces the influx of Ca2+ ions, which is a critical step for the release of neurotransmitters from the presynaptic terminal.

-

The net effect of these actions is a reduction in neuronal activity and the inhibition of the release of various neurotransmitters, including dopamine. This inhibition of dopaminergic neurotransmission is thought to contribute to some of its central nervous system effects.

Pharmacological Effects

This compound has been shown to produce a range of physiological effects in both preclinical and clinical studies. These effects are summarized in the table below.

Table 2: Summary of Pharmacological Effects of this compound

| Effect | Species | Key Findings & Doses | Reference(s) |

| Analgesic | Rodents | Effective in various pain models (thermal, pressure, chemical). Potency is 4.7 to 23 times that of U-50,488H. More potent in tail-flick vs. hot-plate assay, suggesting spinal action. | |

| Diuretic | Humans, Rats | Causes a significant, dose-dependent increase in urine output and free water clearance. The mechanism does not involve suppression of vasopressin. | |

| Antitussive | Rats | Demonstrates antitussive effects. | |

| Sedation | Humans | A primary effect observed in clinical studies, possibly due to antihistamine properties. | |

| CNS Side Effects | Humans | Produces significant dysphoria and hallucinations, which has limited its clinical utility. | |

| Neuroendocrine | Humans | Dose-dependently stimulates the release of prolactin, growth hormone (GH), and cortisol. | |

| Cardiovascular | Rats | Preclinical studies showed reduced blood pressure and heart rate. | |

| Cardiovascular | Humans | Clinical studies did not confirm the preclinical cardiovascular findings. | |

| Antiarrhythmic | Rats | In vitro studies suggest antiarrhythmic properties via blockade of sodium and potassium channels in cardiac myocytes. | |

| Dopamine Release | Rats | Systemic administration leads to a significant and long-lasting decrease in dopamine release and locomotor activity. |

Experimental Protocols

A variety of experimental methodologies have been employed to characterize the pharmacological profile of this compound.

Receptor Binding Assays

-

Methodology: Competitive binding assays are used to determine the binding affinity (Ki) of this compound. This typically involves incubating radiolabeled ligands with known affinity for opioid receptors (e.g., [³H]U-69593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR) with tissue homogenates (e.g., guinea pig brain) in the presence of varying concentrations of this compound. The concentration of this compound that displaces 50% of the radioligand (IC50) is determined and then converted to a Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Assays (Analgesia)

-

Tail-Flick and Hot-Plate Tests: These are common methods to assess analgesia in rodents. The latency of the animal to withdraw its tail from a noxious heat source is measured before and after drug administration. This compound was shown to be more potent in the tail-flick test, which is primarily mediated by spinal mechanisms.

Discriminative Stimulus Studies

-

Methodology: This procedure is used to assess the subjective effects of a drug in animals. Rats are trained to press one of two levers to receive a reward (e.g., food) or avoid a negative stimulus (e.g., mild foot shock). They are trained to associate the effects of a specific drug (e.g., 1.0 or 3.0 mg/kg this compound) with one lever and the effects of a vehicle (saline) with the other. Once trained, generalization tests are performed with other drugs to see which lever the animal presses, thereby determining if the new drug produces similar subjective effects to this compound. These studies confirmed that the discriminative effects of this compound are mediated by kappa-opioid receptors.

Human Neuroendocrine Studies

-

Methodology: A randomized, double-blind, placebo-controlled crossover design was used to assess the effects of this compound in healthy male volunteers. Subjects received intramuscular injections of this compound (e.g., 1.6 and 4.0 µg/kg) or placebo. Blood samples were collected at regular intervals via an in-dwelling venous cannula. Serum levels of cortisol, prolactin, and growth hormone were then determined using radioimmunoassays to assess the drug's impact on the neuroendocrine system.

Clinical Perspective and Limitations

Despite promising analgesic effects in animal models, the clinical development of this compound was not pursued. The primary reason was the emergence of intolerable and disturbing central nervous system side effects in human subjects at doses lower than those required for effective analgesia. These adverse effects, particularly dysphoria, hallucinations, and sedation, are characteristic of kappa-opioid receptor agonists and have significantly limited the therapeutic potential of this drug class.

Conclusion

This compound is a well-characterized pharmacological tool that has been instrumental in understanding the function of the kappa-opioid receptor system. It is a highly potent and selective KOR agonist with a clear mechanism of action involving the modulation of G proteins and ion channels. While it exhibits a range of physiological effects, including analgesia and diuresis, its profound psychotomimetic and dysphoric side effects in humans have precluded its use as a clinical therapeutic. The study of this compound underscores the challenge in separating the therapeutic effects of KOR agonists from their undesirable CNS effects, a key hurdle for future drug development in this area.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A review of the properties of this compound: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review of the Properties of this compound: A Potent and Selective k‐Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

Spiradoline (U-62066): A Technical Whitepaper on its Discovery, Synthesis, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spiradoline (U-62066) is a potent and selective kappa-opioid receptor (KOR) agonist belonging to the arylacetamide class of compounds. Developed with the aim of producing a potent analgesic without the undesirable side effects associated with mu-opioid receptor agonists like morphine, this compound has been a valuable tool in neuroscience research. This document provides an in-depth technical overview of its discovery, synthesis, pharmacological properties, and the experimental methodologies used for its characterization. Quantitative data are summarized in structured tables, and key biological and experimental processes are visualized through diagrams.

Discovery and Rationale

This compound was synthesized as part of a research program to develop analgesics with a better safety profile than traditional opioids.[1] The primary goal was to create a compound that would retain analgesic properties while avoiding mu-receptor mediated side effects such as respiratory depression and physical dependence.[1] The focus on the kappa-opioid receptor was driven by the understanding that its activation could produce analgesia through distinct mechanisms. This compound emerged as a highly selective KOR agonist, with its pharmacological activity primarily attributed to the (-)-enantiomer.[1]

Synthesis of this compound (U-62066)

A plausible synthetic workflow is outlined below:

Caption: Generalized synthetic workflow for this compound.

Pharmacological Profile

Receptor Binding Affinity

This compound exhibits high affinity and selectivity for the kappa-opioid receptor. The binding affinities (Ki) for this compound and its enantiomers at the three main opioid receptors are summarized in the table below.

| Compound | Receptor | Ki (nM) | Species | Reference |

| This compound (racemic) | Kappa (κ) | 8.6 | Guinea pig | [1] |

| Mu (μ) | 252 | Guinea pig | [1] | |

| Delta (δ) | 9400 | Guinea pig |

Functional Activity

This compound acts as a full agonist at the kappa-opioid receptor. Its functional activity has been characterized in various in vitro assays, including inhibition of adenylyl cyclase (cAMP accumulation) and stimulation of [35S]GTPγS binding.

| Assay | Parameter | Value | Cell Line | Reference |

| cAMP Accumulation | EC50 | 0.41 nM | HEK293 | |

| Emax (% inhibition) | ~90% | HEK293 | ||

| [35S]GTPγS Binding | EC50 | Not explicitly found | - | - |

| Emax | Not explicitly found | - | - |

In Vivo Pharmacology

In preclinical studies, this compound has demonstrated a range of pharmacological effects, including analgesia, diuresis, and neuroprotection. It readily penetrates the blood-brain barrier and has a relatively short duration of action, with peak effects observed around 30 minutes after administration. However, in human clinical trials, this compound produced undesirable side effects such as sedation, dysphoria, and diuresis at doses below those required for effective analgesia, which has limited its clinical development.

Signaling Pathways

Activation of the kappa-opioid receptor by this compound initiates a cascade of intracellular signaling events. The KOR is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/Go).

Caption: this compound-activated KOR signaling pathways.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of this compound for the kappa-opioid receptor.

Caption: Workflow for a KOR radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., guinea pig cortex) or cultured cells expressing the kappa-opioid receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

Binding Reaction: In a reaction tube, combine the cell membrane preparation, a fixed concentration of a radiolabeled KOR ligand (e.g., [3H]-U-69,593), and varying concentrations of the unlabeled test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled KOR-selective ligand.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This assay measures the functional activation of G-proteins by an agonist.

Caption: Workflow for a [35S]GTPγS binding assay.

Detailed Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, prepare cell membranes expressing the kappa-opioid receptor.

-

Assay Reaction: In a reaction tube, combine the cell membranes, guanosine (B1672433) diphosphate (B83284) (GDP), the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of this compound. Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantification: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.

-

Data Analysis: The specific binding of [35S]GTPγS is plotted against the concentration of this compound. The data are then fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the agonist).

Structure-Activity Relationships (SAR)

The structure of this compound is a key determinant of its high affinity and selectivity for the kappa-opioid receptor. Key SAR insights for the arylacetamide class of KOR agonists include:

-

Stereochemistry: The trans-configuration of the substituents on the cyclohexane (B81311) ring is crucial for high affinity. The (-)-enantiomer of this compound is the active isomer, responsible for its kappa agonist properties.

-

Aryl Group: The dichloro-substitution on the phenyl ring contributes to the high affinity and selectivity. Modifications to this group can significantly alter the pharmacological profile.

-

Amide Linker: The amide bond and the distance between the aryl ring and the basic nitrogen are important for proper interaction with the receptor.

-

Basic Amine: The pyrrolidine ring is a common feature in many high-affinity KOR agonists and is essential for binding.

Conclusion

This compound (U-62066) remains a significant molecule in the study of the kappa-opioid system. Its high selectivity and potent agonist activity have made it an invaluable research tool for elucidating the physiological and behavioral roles of the KOR. While its clinical development was halted due to an unfavorable side-effect profile in humans, the knowledge gained from the study of this compound and related compounds continues to inform the design of new generations of kappa-opioid receptor modulators with improved therapeutic potential. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound for the scientific community.

References

Spiradoline (U-62066): A Technical Whitepaper on its Discovery, Synthesis, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spiradoline (U-62066) is a potent and selective kappa-opioid receptor (KOR) agonist belonging to the arylacetamide class of compounds. Developed with the aim of producing a potent analgesic without the undesirable side effects associated with mu-opioid receptor agonists like morphine, this compound has been a valuable tool in neuroscience research. This document provides an in-depth technical overview of its discovery, synthesis, pharmacological properties, and the experimental methodologies used for its characterization. Quantitative data are summarized in structured tables, and key biological and experimental processes are visualized through diagrams.

Discovery and Rationale

This compound was synthesized as part of a research program to develop analgesics with a better safety profile than traditional opioids.[1] The primary goal was to create a compound that would retain analgesic properties while avoiding mu-receptor mediated side effects such as respiratory depression and physical dependence.[1] The focus on the kappa-opioid receptor was driven by the understanding that its activation could produce analgesia through distinct mechanisms. This compound emerged as a highly selective KOR agonist, with its pharmacological activity primarily attributed to the (-)-enantiomer.[1]

Synthesis of this compound (U-62066)

A plausible synthetic workflow is outlined below:

Caption: Generalized synthetic workflow for this compound.

Pharmacological Profile

Receptor Binding Affinity

This compound exhibits high affinity and selectivity for the kappa-opioid receptor. The binding affinities (Ki) for this compound and its enantiomers at the three main opioid receptors are summarized in the table below.

| Compound | Receptor | Ki (nM) | Species | Reference |

| This compound (racemic) | Kappa (κ) | 8.6 | Guinea pig | [1] |

| Mu (μ) | 252 | Guinea pig | [1] | |

| Delta (δ) | 9400 | Guinea pig |

Functional Activity

This compound acts as a full agonist at the kappa-opioid receptor. Its functional activity has been characterized in various in vitro assays, including inhibition of adenylyl cyclase (cAMP accumulation) and stimulation of [35S]GTPγS binding.

| Assay | Parameter | Value | Cell Line | Reference |

| cAMP Accumulation | EC50 | 0.41 nM | HEK293 | |

| Emax (% inhibition) | ~90% | HEK293 | ||

| [35S]GTPγS Binding | EC50 | Not explicitly found | - | - |

| Emax | Not explicitly found | - | - |

In Vivo Pharmacology

In preclinical studies, this compound has demonstrated a range of pharmacological effects, including analgesia, diuresis, and neuroprotection. It readily penetrates the blood-brain barrier and has a relatively short duration of action, with peak effects observed around 30 minutes after administration. However, in human clinical trials, this compound produced undesirable side effects such as sedation, dysphoria, and diuresis at doses below those required for effective analgesia, which has limited its clinical development.

Signaling Pathways

Activation of the kappa-opioid receptor by this compound initiates a cascade of intracellular signaling events. The KOR is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/Go).

Caption: this compound-activated KOR signaling pathways.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of this compound for the kappa-opioid receptor.

Caption: Workflow for a KOR radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., guinea pig cortex) or cultured cells expressing the kappa-opioid receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

Binding Reaction: In a reaction tube, combine the cell membrane preparation, a fixed concentration of a radiolabeled KOR ligand (e.g., [3H]-U-69,593), and varying concentrations of the unlabeled test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled KOR-selective ligand.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This assay measures the functional activation of G-proteins by an agonist.

Caption: Workflow for a [35S]GTPγS binding assay.

Detailed Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, prepare cell membranes expressing the kappa-opioid receptor.

-

Assay Reaction: In a reaction tube, combine the cell membranes, guanosine diphosphate (GDP), the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of this compound. Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantification: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.

-

Data Analysis: The specific binding of [35S]GTPγS is plotted against the concentration of this compound. The data are then fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the agonist).

Structure-Activity Relationships (SAR)

The structure of this compound is a key determinant of its high affinity and selectivity for the kappa-opioid receptor. Key SAR insights for the arylacetamide class of KOR agonists include:

-

Stereochemistry: The trans-configuration of the substituents on the cyclohexane ring is crucial for high affinity. The (-)-enantiomer of this compound is the active isomer, responsible for its kappa agonist properties.

-

Aryl Group: The dichloro-substitution on the phenyl ring contributes to the high affinity and selectivity. Modifications to this group can significantly alter the pharmacological profile.

-

Amide Linker: The amide bond and the distance between the aryl ring and the basic nitrogen are important for proper interaction with the receptor.

-

Basic Amine: The pyrrolidine ring is a common feature in many high-affinity KOR agonists and is essential for binding.

Conclusion

This compound (U-62066) remains a significant molecule in the study of the kappa-opioid system. Its high selectivity and potent agonist activity have made it an invaluable research tool for elucidating the physiological and behavioral roles of the KOR. While its clinical development was halted due to an unfavorable side-effect profile in humans, the knowledge gained from the study of this compound and related compounds continues to inform the design of new generations of kappa-opioid receptor modulators with improved therapeutic potential. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound for the scientific community.

References

Spiradoline: A Technical Guide to its Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiradoline, a potent and selective kappa-opioid receptor (KOR) agonist, has emerged as a compound of interest for its neuroprotective properties, particularly in the context of cerebral ischemia. Preclinical evidence suggests that its mechanism of action extends beyond analgesia, offering a potential therapeutic avenue for mitigating neuronal damage following ischemic events. This technical guide provides an in-depth analysis of the core scientific data supporting this compound's neuroprotective potential, including a summary of quantitative data from key studies, detailed experimental protocols, and a visualization of the implicated signaling pathways.

Introduction

Stroke and other neurodegenerative disorders associated with ischemia represent a significant unmet medical need. The ischemic cascade, a complex series of biochemical events triggered by reduced blood flow to the brain, leads to excitotoxicity, oxidative stress, inflammation, and ultimately, neuronal cell death. Kappa-opioid receptor agonists have been investigated for their potential to interrupt this cascade. This compound (U-62066E), an arylacetamide, is a highly selective KOR agonist that readily crosses the blood-brain barrier[1]. While initially developed for its analgesic properties, subsequent research has unveiled its promising neuroprotective effects in animal models of stroke[1][2]. This document serves as a comprehensive resource for researchers and drug development professionals, consolidating the current understanding of this compound's neuroprotective capabilities.

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the activation of kappa-opioid receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gαi/o). The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, KOR activation modulates ion channel activity, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to a reduction in neuronal excitability, a key factor in mitigating excitotoxicity during an ischemic event.

Recent evidence suggests a more nuanced signaling cascade involved in KOR-mediated neuroprotection. One critical downstream effector is the Signal Transducer and Activator of Transcription 3 (STAT3). Activation of KORs has been shown to up-regulate the phosphorylation of STAT3, a transcription factor known to promote cell survival and inhibit apoptosis. This pathway appears to be a key mechanism by which KOR agonists confer neuroprotection in the context of cerebral ischemia/reperfusion injury. Furthermore, this signaling cascade has been linked to a marked decrease in the expression of caspase-3, a key executioner enzyme in the apoptotic pathway.

Beyond the canonical G-protein pathway, the role of β-arrestin signaling in the context of KOR agonism is an area of active investigation. While β-arrestin pathways are often associated with the adverse effects of KOR agonists, their specific contribution to neuroprotection remains to be fully elucidated.

Below are diagrams illustrating the key signaling pathways and a proposed experimental workflow for investigating this compound's neuroprotective effects.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of this compound and other KOR agonists has been quantified in various preclinical models. The following tables summarize key quantitative findings from these studies.

Table 1: In Vivo Neuroprotective Effects of KOR Agonists in Ischemic Stroke Models

| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |

| This compound | Rat; Focal Cerebral Ischemia | Intraperitoneal administration | Significantly antagonized cognitive and sensorimotor deficits. Reduced working memory errors and increased transfer latency time. Significantly restored levels of antioxidants. | [1] |

| BRL 52537 | Male Rat; Transient MCAO | 1 mg/kg/h infusion post-reperfusion | Cortex Infarct Volume: Reduced by 39.5% vs. vehicle. Caudoputamen Infarct Volume: Reduced by 33.3% vs. vehicle. Improved neurologic deficit score. |

Note: MCAO = Middle Cerebral Artery Occlusion.

Table 2: In Vitro Neuroprotective Effects of this compound (Hypothetical Data)

| Assay Type | Cell Line | Insult | This compound Concentration | % Increase in Cell Viability (vs. Insult) | IC50 / EC50 |

| MTT Assay | SH-SY5Y | Oxygen-Glucose Deprivation | 1 µM | 35% | EC50: 500 nM |

| LDH Assay | Primary Cortical Neurons | Glutamate Excitotoxicity | 10 µM | 50% reduction in LDH release | IC50: 2 µM |

Note: This table presents hypothetical data for illustrative purposes, as specific in vitro quantitative data for this compound's neuroprotection was not available in the public domain at the time of this review. Further research is warranted to generate such data.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility and validation of research findings. Below are representative methodologies for in vivo and in vitro assessment of this compound's neuroprotective potential.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol is adapted from studies investigating the neuroprotective effects of KOR agonists in focal cerebral ischemia.

Objective: To induce a reproducible ischemic brain injury to evaluate the neuroprotective efficacy of this compound.

Animals: Adult male Wistar rats (250-300g).

Procedure:

-

Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).

-

Surgical Preparation: Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: Ligate the ECA. Insert a nylon monofilament suture (e.g., 4-0) with a rounded tip into the ICA via the ECA stump and advance it until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

-

Ischemia Duration: Maintain the occlusion for a defined period (e.g., 90 or 120 minutes).

-

Reperfusion: Withdraw the filament to allow for reperfusion of the MCA territory.

-

Drug Administration: Administer this compound or vehicle intraperitoneally at a predetermined time point (e.g., at the onset of reperfusion).

-

Post-operative Care: Suture the incision and provide post-operative care, including monitoring of body temperature.

-

Outcome Assessment (24-72 hours post-MCAO):

-

Neurological Deficit Scoring: Evaluate motor and sensory deficits using a standardized neurological scoring system (e.g., Bederson's score).

-

Infarct Volume Measurement: Euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume using image analysis software.

-

Biochemical Analysis: Homogenize brain tissue from the ischemic hemisphere to measure markers of oxidative stress (e.g., malondialdehyde levels, superoxide (B77818) dismutase activity) and apoptosis (e.g., caspase-3 activity) via ELISA or Western blotting.

-

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures

This protocol provides a framework for assessing the direct neuroprotective effects of this compound on neurons under ischemic-like conditions.

Objective: To evaluate the ability of this compound to protect neurons from cell death induced by oxygen and glucose deprivation.

Cell Culture: Primary cortical neurons harvested from embryonic day 18 rat fetuses.

Procedure:

-

Cell Plating: Plate dissociated neurons onto poly-D-lysine coated culture plates.

-

Cell Culture: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2 for 7-10 days to allow for maturation.

-

OGD Induction:

-

Wash the cells with a glucose-free balanced salt solution.

-

Place the culture plates in a hypoxic chamber (e.g., with 95% N2 and 5% CO2) for a defined period (e.g., 60-90 minutes).

-

-

Reoxygenation/Treatment:

-

Remove the plates from the hypoxic chamber.

-

Replace the OGD medium with normal culture medium containing either this compound at various concentrations or vehicle.

-

-

Incubation: Return the plates to the normoxic incubator for 24 hours.

-

Assessment of Cell Viability:

-

MTT Assay: Measure the metabolic activity of viable cells by quantifying the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage and cytotoxicity.

-

Immunocytochemistry: Stain for markers of apoptosis (e.g., cleaved caspase-3) and neuronal viability (e.g., NeuN).

-

Discussion and Future Directions

The available preclinical data strongly suggest that this compound and other selective KOR agonists possess significant neuroprotective properties, particularly in the context of ischemic stroke. The mechanism of action appears to be multifactorial, involving the modulation of neuronal excitability and the activation of pro-survival signaling pathways such as the STAT3 pathway, leading to the inhibition of apoptosis.

However, several key areas require further investigation to fully realize the therapeutic potential of this compound as a neuroprotective agent:

-

Quantitative In Vitro Studies: There is a pressing need for robust in vitro studies to quantify the neuroprotective efficacy of this compound, including the determination of IC50 and EC50 values in various neuronal injury models.

-

Elucidation of Downstream Signaling: Further research is required to fully delineate the downstream signaling cascades activated by this compound that contribute to neuroprotection. This includes investigating the interplay between G-protein and β-arrestin pathways and identifying additional downstream effectors involved in anti-inflammatory and anti-oxidative stress responses.

-

Therapeutic Window and Dose-Response Studies: Comprehensive in vivo studies are needed to establish the optimal therapeutic window and dose-response relationship for this compound's neuroprotective effects.

-

Clinical Translation: While preclinical findings are promising, the translation of these results to the clinical setting remains a significant hurdle. The potential for psychotomimetic and dysphoric side effects associated with KOR agonists necessitates careful consideration in the design of future clinical trials. The development of biased agonists that preferentially activate the neuroprotective signaling pathways while minimizing adverse effects could be a promising strategy.

Conclusion

This compound represents a compelling candidate for further investigation as a neuroprotective agent. Its well-defined mechanism of action through the kappa-opioid receptor and the emerging understanding of its downstream pro-survival signaling pathways provide a strong rationale for its development. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its potential to treat ischemic brain injury. Continued rigorous preclinical research is essential to pave the way for its potential clinical application.

References

Spiradoline: A Technical Guide to its Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiradoline, a potent and selective kappa-opioid receptor (KOR) agonist, has emerged as a compound of interest for its neuroprotective properties, particularly in the context of cerebral ischemia. Preclinical evidence suggests that its mechanism of action extends beyond analgesia, offering a potential therapeutic avenue for mitigating neuronal damage following ischemic events. This technical guide provides an in-depth analysis of the core scientific data supporting this compound's neuroprotective potential, including a summary of quantitative data from key studies, detailed experimental protocols, and a visualization of the implicated signaling pathways.

Introduction

Stroke and other neurodegenerative disorders associated with ischemia represent a significant unmet medical need. The ischemic cascade, a complex series of biochemical events triggered by reduced blood flow to the brain, leads to excitotoxicity, oxidative stress, inflammation, and ultimately, neuronal cell death. Kappa-opioid receptor agonists have been investigated for their potential to interrupt this cascade. This compound (U-62066E), an arylacetamide, is a highly selective KOR agonist that readily crosses the blood-brain barrier[1]. While initially developed for its analgesic properties, subsequent research has unveiled its promising neuroprotective effects in animal models of stroke[1][2]. This document serves as a comprehensive resource for researchers and drug development professionals, consolidating the current understanding of this compound's neuroprotective capabilities.

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the activation of kappa-opioid receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gαi/o). The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, KOR activation modulates ion channel activity, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to a reduction in neuronal excitability, a key factor in mitigating excitotoxicity during an ischemic event.

Recent evidence suggests a more nuanced signaling cascade involved in KOR-mediated neuroprotection. One critical downstream effector is the Signal Transducer and Activator of Transcription 3 (STAT3). Activation of KORs has been shown to up-regulate the phosphorylation of STAT3, a transcription factor known to promote cell survival and inhibit apoptosis. This pathway appears to be a key mechanism by which KOR agonists confer neuroprotection in the context of cerebral ischemia/reperfusion injury. Furthermore, this signaling cascade has been linked to a marked decrease in the expression of caspase-3, a key executioner enzyme in the apoptotic pathway.

Beyond the canonical G-protein pathway, the role of β-arrestin signaling in the context of KOR agonism is an area of active investigation. While β-arrestin pathways are often associated with the adverse effects of KOR agonists, their specific contribution to neuroprotection remains to be fully elucidated.

Below are diagrams illustrating the key signaling pathways and a proposed experimental workflow for investigating this compound's neuroprotective effects.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of this compound and other KOR agonists has been quantified in various preclinical models. The following tables summarize key quantitative findings from these studies.

Table 1: In Vivo Neuroprotective Effects of KOR Agonists in Ischemic Stroke Models

| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |

| This compound | Rat; Focal Cerebral Ischemia | Intraperitoneal administration | Significantly antagonized cognitive and sensorimotor deficits. Reduced working memory errors and increased transfer latency time. Significantly restored levels of antioxidants. | [1] |

| BRL 52537 | Male Rat; Transient MCAO | 1 mg/kg/h infusion post-reperfusion | Cortex Infarct Volume: Reduced by 39.5% vs. vehicle. Caudoputamen Infarct Volume: Reduced by 33.3% vs. vehicle. Improved neurologic deficit score. |

Note: MCAO = Middle Cerebral Artery Occlusion.

Table 2: In Vitro Neuroprotective Effects of this compound (Hypothetical Data)

| Assay Type | Cell Line | Insult | This compound Concentration | % Increase in Cell Viability (vs. Insult) | IC50 / EC50 |

| MTT Assay | SH-SY5Y | Oxygen-Glucose Deprivation | 1 µM | 35% | EC50: 500 nM |

| LDH Assay | Primary Cortical Neurons | Glutamate Excitotoxicity | 10 µM | 50% reduction in LDH release | IC50: 2 µM |

Note: This table presents hypothetical data for illustrative purposes, as specific in vitro quantitative data for this compound's neuroprotection was not available in the public domain at the time of this review. Further research is warranted to generate such data.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility and validation of research findings. Below are representative methodologies for in vivo and in vitro assessment of this compound's neuroprotective potential.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol is adapted from studies investigating the neuroprotective effects of KOR agonists in focal cerebral ischemia.

Objective: To induce a reproducible ischemic brain injury to evaluate the neuroprotective efficacy of this compound.

Animals: Adult male Wistar rats (250-300g).

Procedure:

-

Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).

-

Surgical Preparation: Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: Ligate the ECA. Insert a nylon monofilament suture (e.g., 4-0) with a rounded tip into the ICA via the ECA stump and advance it until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

-

Ischemia Duration: Maintain the occlusion for a defined period (e.g., 90 or 120 minutes).

-

Reperfusion: Withdraw the filament to allow for reperfusion of the MCA territory.

-

Drug Administration: Administer this compound or vehicle intraperitoneally at a predetermined time point (e.g., at the onset of reperfusion).

-

Post-operative Care: Suture the incision and provide post-operative care, including monitoring of body temperature.

-

Outcome Assessment (24-72 hours post-MCAO):

-

Neurological Deficit Scoring: Evaluate motor and sensory deficits using a standardized neurological scoring system (e.g., Bederson's score).

-

Infarct Volume Measurement: Euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume using image analysis software.

-

Biochemical Analysis: Homogenize brain tissue from the ischemic hemisphere to measure markers of oxidative stress (e.g., malondialdehyde levels, superoxide dismutase activity) and apoptosis (e.g., caspase-3 activity) via ELISA or Western blotting.

-

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures

This protocol provides a framework for assessing the direct neuroprotective effects of this compound on neurons under ischemic-like conditions.

Objective: To evaluate the ability of this compound to protect neurons from cell death induced by oxygen and glucose deprivation.

Cell Culture: Primary cortical neurons harvested from embryonic day 18 rat fetuses.

Procedure:

-

Cell Plating: Plate dissociated neurons onto poly-D-lysine coated culture plates.

-

Cell Culture: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2 for 7-10 days to allow for maturation.

-

OGD Induction:

-

Wash the cells with a glucose-free balanced salt solution.

-

Place the culture plates in a hypoxic chamber (e.g., with 95% N2 and 5% CO2) for a defined period (e.g., 60-90 minutes).

-

-

Reoxygenation/Treatment:

-

Remove the plates from the hypoxic chamber.

-

Replace the OGD medium with normal culture medium containing either this compound at various concentrations or vehicle.

-

-

Incubation: Return the plates to the normoxic incubator for 24 hours.

-

Assessment of Cell Viability:

-

MTT Assay: Measure the metabolic activity of viable cells by quantifying the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage and cytotoxicity.

-

Immunocytochemistry: Stain for markers of apoptosis (e.g., cleaved caspase-3) and neuronal viability (e.g., NeuN).

-

Discussion and Future Directions

The available preclinical data strongly suggest that this compound and other selective KOR agonists possess significant neuroprotective properties, particularly in the context of ischemic stroke. The mechanism of action appears to be multifactorial, involving the modulation of neuronal excitability and the activation of pro-survival signaling pathways such as the STAT3 pathway, leading to the inhibition of apoptosis.

However, several key areas require further investigation to fully realize the therapeutic potential of this compound as a neuroprotective agent:

-

Quantitative In Vitro Studies: There is a pressing need for robust in vitro studies to quantify the neuroprotective efficacy of this compound, including the determination of IC50 and EC50 values in various neuronal injury models.

-

Elucidation of Downstream Signaling: Further research is required to fully delineate the downstream signaling cascades activated by this compound that contribute to neuroprotection. This includes investigating the interplay between G-protein and β-arrestin pathways and identifying additional downstream effectors involved in anti-inflammatory and anti-oxidative stress responses.

-

Therapeutic Window and Dose-Response Studies: Comprehensive in vivo studies are needed to establish the optimal therapeutic window and dose-response relationship for this compound's neuroprotective effects.

-

Clinical Translation: While preclinical findings are promising, the translation of these results to the clinical setting remains a significant hurdle. The potential for psychotomimetic and dysphoric side effects associated with KOR agonists necessitates careful consideration in the design of future clinical trials. The development of biased agonists that preferentially activate the neuroprotective signaling pathways while minimizing adverse effects could be a promising strategy.

Conclusion

This compound represents a compelling candidate for further investigation as a neuroprotective agent. Its well-defined mechanism of action through the kappa-opioid receptor and the emerging understanding of its downstream pro-survival signaling pathways provide a strong rationale for its development. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its potential to treat ischemic brain injury. Continued rigorous preclinical research is essential to pave the way for its potential clinical application.

References

Preclinical Profile of Spiradoline: A Kappa-Opioid Receptor Agonist in Analgesia Research

An In-depth Technical Guide for Drug Development Professionals

Spiradoline (U-62066E) is a potent and selective kappa-opioid receptor (KOR) agonist that has been extensively evaluated in preclinical studies for its analgesic properties.[1][2][3][4] Developed with the goal of creating a strong analgesic without the typical side effects of mu-opioid receptor agonists like morphine, such as respiratory depression and physical dependence, this compound's profile reveals both the therapeutic potential and the challenges associated with targeting the KOR system for pain management.[1] This technical guide provides a comprehensive overview of the core preclinical findings on this compound's analgesic effects, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action and Receptor Selectivity

This compound, an arylacetamide compound, demonstrates high selectivity for the kappa-opioid receptor. In vitro binding assays have determined its equilibrium dissociation constant (Ki) to be 8.6 nM in guinea pig brain tissue, highlighting its strong affinity for the KOR. Further investigations into its stereochemistry revealed that the analgesic and KOR agonist properties are primarily attributed to its (-)-enantiomer. A key characteristic of this compound is its ability to readily cross the blood-brain barrier, achieving peak effects approximately 30 minutes after administration in preclinical models.

Signaling Pathways of this compound

As a KOR agonist, this compound initiates a cascade of intracellular events upon binding to its receptor, which is a G protein-coupled receptor (GPCR). The primary mechanism involves the activation of the Gi/o protein pathway. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Concurrently, the Gβγ subunits of the activated G protein modulate ion channel activity, specifically by inactivating voltage-gated calcium channels and activating inwardly rectifying potassium channels. The cumulative effect of these actions is a reduction in neuronal excitability and the inhibition of nociceptive neurotransmitter release, which underlies its analgesic effect.

Preclinical Analgesic Efficacy

The analgesic properties of this compound have been consistently documented in various rodent models of pain. Its efficacy has been demonstrated across a range of nociceptive stimuli, including thermal, pressure, and chemical irritants.

Table 1: Antinociceptive Effects of this compound in Rodents

| Animal Model | Pain Assay | Route of Admin. | Effective Dose Range | Key Findings | Reference |

| Rats (Sprague-Dawley) | Warm Water Tail Withdrawal (50°C) | i.p. | 1.0 - 32.0 mg/kg | Dose-dependently increased tail withdrawal latency. | |

| Mice | Various (thermal, pressure, chemical) | - | - | Potency ranged from 4.7 to 23 times that of U-50488H. | |

| Rats (Sprague-Dawley) | Food-Maintained Responding | i.p. | 0.032 - 32.0 mg/kg | Eliminated food-maintained responding at higher doses. |

Experimental Protocols

The evaluation of this compound's analgesic effects has relied on standardized and well-validated preclinical experimental protocols. A frequently used method is the warm water tail-withdrawal procedure in rats.

Warm Water Tail-Withdrawal Protocol:

-

Animals: Male Sprague-Dawley rats are commonly used.

-

Acclimation: Animals are acclimated to the testing environment to minimize stress-induced variability.

-

Baseline Measurement: The rat's tail is submerged in a temperature-controlled water bath (e.g., 50°C), and the baseline latency to withdraw the tail is recorded. A cut-off time is established to prevent tissue damage.

-

Drug Administration: this compound or a vehicle control is administered, typically via intraperitoneal (i.p.) injection. Cumulative dosing protocols are often employed to establish a dose-response curve.

-

Post-Treatment Testing: At predetermined time points following administration (e.g., 30 minutes, corresponding to peak effect), the tail-withdrawal latency is measured again.

-

Data Analysis: The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated from the changes in withdrawal latency. ED₅₀ values are determined from the dose-response curves.

References

- 1. A review of the properties of this compound: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effects of this compound (U-62066E), a kappa-opioid receptor agonist, on neuroendocrine function in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analgesic and mechanistic evaluation of this compound, a potent kappa opioid - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Spiradoline: A Kappa-Opioid Receptor Agonist in Analgesia Research

An In-depth Technical Guide for Drug Development Professionals

Spiradoline (U-62066E) is a potent and selective kappa-opioid receptor (KOR) agonist that has been extensively evaluated in preclinical studies for its analgesic properties.[1][2][3][4] Developed with the goal of creating a strong analgesic without the typical side effects of mu-opioid receptor agonists like morphine, such as respiratory depression and physical dependence, this compound's profile reveals both the therapeutic potential and the challenges associated with targeting the KOR system for pain management.[1] This technical guide provides a comprehensive overview of the core preclinical findings on this compound's analgesic effects, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action and Receptor Selectivity

This compound, an arylacetamide compound, demonstrates high selectivity for the kappa-opioid receptor. In vitro binding assays have determined its equilibrium dissociation constant (Ki) to be 8.6 nM in guinea pig brain tissue, highlighting its strong affinity for the KOR. Further investigations into its stereochemistry revealed that the analgesic and KOR agonist properties are primarily attributed to its (-)-enantiomer. A key characteristic of this compound is its ability to readily cross the blood-brain barrier, achieving peak effects approximately 30 minutes after administration in preclinical models.

Signaling Pathways of this compound

As a KOR agonist, this compound initiates a cascade of intracellular events upon binding to its receptor, which is a G protein-coupled receptor (GPCR). The primary mechanism involves the activation of the Gi/o protein pathway. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Concurrently, the Gβγ subunits of the activated G protein modulate ion channel activity, specifically by inactivating voltage-gated calcium channels and activating inwardly rectifying potassium channels. The cumulative effect of these actions is a reduction in neuronal excitability and the inhibition of nociceptive neurotransmitter release, which underlies its analgesic effect.

Preclinical Analgesic Efficacy

The analgesic properties of this compound have been consistently documented in various rodent models of pain. Its efficacy has been demonstrated across a range of nociceptive stimuli, including thermal, pressure, and chemical irritants.

Table 1: Antinociceptive Effects of this compound in Rodents

| Animal Model | Pain Assay | Route of Admin. | Effective Dose Range | Key Findings | Reference |

| Rats (Sprague-Dawley) | Warm Water Tail Withdrawal (50°C) | i.p. | 1.0 - 32.0 mg/kg | Dose-dependently increased tail withdrawal latency. | |

| Mice | Various (thermal, pressure, chemical) | - | - | Potency ranged from 4.7 to 23 times that of U-50488H. | |

| Rats (Sprague-Dawley) | Food-Maintained Responding | i.p. | 0.032 - 32.0 mg/kg | Eliminated food-maintained responding at higher doses. |

Experimental Protocols

The evaluation of this compound's analgesic effects has relied on standardized and well-validated preclinical experimental protocols. A frequently used method is the warm water tail-withdrawal procedure in rats.

Warm Water Tail-Withdrawal Protocol:

-

Animals: Male Sprague-Dawley rats are commonly used.

-

Acclimation: Animals are acclimated to the testing environment to minimize stress-induced variability.

-

Baseline Measurement: The rat's tail is submerged in a temperature-controlled water bath (e.g., 50°C), and the baseline latency to withdraw the tail is recorded. A cut-off time is established to prevent tissue damage.

-

Drug Administration: this compound or a vehicle control is administered, typically via intraperitoneal (i.p.) injection. Cumulative dosing protocols are often employed to establish a dose-response curve.

-

Post-Treatment Testing: At predetermined time points following administration (e.g., 30 minutes, corresponding to peak effect), the tail-withdrawal latency is measured again.

-

Data Analysis: The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated from the changes in withdrawal latency. ED₅₀ values are determined from the dose-response curves.

References

- 1. A review of the properties of this compound: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effects of this compound (U-62066E), a kappa-opioid receptor agonist, on neuroendocrine function in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analgesic and mechanistic evaluation of this compound, a potent kappa opioid - PubMed [pubmed.ncbi.nlm.nih.gov]

Spiradoline: A Technical Guide to its Diuretic and Antitussive Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiradoline (U-62066E) is a potent and highly selective kappa-opioid receptor (κ-OR) agonist.[1][2] While initially investigated for its analgesic properties, this compound has demonstrated significant diuretic and antitussive effects in both preclinical and clinical studies.[2][3][4] This technical guide provides an in-depth overview of these pharmacological actions, focusing on the underlying mechanisms, experimental data, and methodologies for their evaluation. Understanding these effects is crucial for the potential therapeutic application of κ-OR agonists and for mitigating undesirable side effects in drug development.

Core Mechanism of Action

This compound exerts its effects by binding to and activating kappa-opioid receptors, which are G protein-coupled receptors. The activation of these receptors initiates a cascade of intracellular signaling events that mediate its diuretic and antitussive properties.

Signaling Pathway for Diuretic and Antitussive Effects of this compound

Caption: this compound activates κ-OR, leading to downstream signaling that modulates diuresis and the cough reflex.

Diuretic Effect of this compound

This compound has been shown to be a potent diuretic in humans. The primary mechanism for this effect is believed to be the inhibition of vasopressin (antidiuretic hormone, ADH) release from the posterior pituitary, leading to increased free water clearance.

Quantitative Data

Table 1: Summary of Diuretic Effect of this compound in Humans

| Dose (µg/kg, i.m.) | Effect on Free Water Clearance | Significance |

| 1.6 | Increase | p < 0.05 |

| 4.0 | Greater Increase | p < 0.05 |

Data synthesized from a study in healthy male volunteers.

A study in rats also reported that this compound significantly increased urine output at doses that concurrently eliminated food-maintained responding, although specific urine volumes were not provided.

Experimental Protocol: Evaluation of Diuretic Activity in Rats

The following is a generalized protocol for assessing the diuretic effect of a compound like this compound in a preclinical setting, based on standard pharmacological methods.

Caption: A generalized workflow for assessing the diuretic activity of this compound in a rat model.

Detailed Methodologies:

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

-

Housing: Animals are housed in metabolic cages that allow for the separate collection of urine and feces.

-

Hydration: To ensure a consistent baseline, rats are typically hydrated with a saline solution (e.g., 0.9% NaCl) administered orally or intraperitoneally before the experiment.

-

Drug Administration: this compound is dissolved in a suitable vehicle and administered at various doses, typically via intraperitoneal or subcutaneous injection. A vehicle control group and a positive control group (e.g., treated with a known diuretic like furosemide) are included.

-

Urine Collection and Measurement: Urine is collected at specified time points (e.g., every hour for the first 6 hours and then at 24 hours). The cumulative urine volume for each animal is recorded.

-

Electrolyte Analysis: Urine samples are analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes to assess the saluretic effect.

-

Data Analysis: The diuretic activity is often expressed as a diuretic index (ratio of the mean urine volume of the treated group to the mean urine volume of the control group). Statistical significance is determined using appropriate tests such as ANOVA followed by post-hoc tests.

Antitussive Effect of this compound

The antitussive properties of this compound have been reported in preclinical studies. This effect is mediated by the activation of kappa-opioid receptors in the central nervous system, specifically within the brainstem cough center, leading to a suppression of the cough reflex.

Quantitative Data

Detailed quantitative dose-response data for the antitussive effect of this compound is not extensively available in the public domain. However, preclinical studies in rats have confirmed its antitussive activity.

Table 2: Summary of Antitussive Effect of this compound in Rats

| Animal Model | Method of Cough Induction | Effect of this compound |

| Rats | Not specified in available literature | Reported to have antitussive properties |

Information is based on general statements in review articles.

Experimental Protocol: Evaluation of Antitussive Activity in Guinea Pigs or Rats

The following is a generalized protocol for assessing the antitussive effect of a compound like this compound.

Caption: A generalized workflow for assessing the antitussive activity of this compound.

Detailed Methodologies:

-

Animal Model: Guinea pigs are a common model for cough studies due to their robust cough reflex. Rats can also be used.

-

Cough Induction: Cough is typically induced by exposing the animals to an aerosolized tussigenic agent such as citric acid or capsaicin.

-

Drug Administration: this compound is administered at various doses prior to the tussigenic challenge. A vehicle control and a positive control (e.g., codeine) are included for comparison.

-

Measurement of Cough: The number of coughs is counted over a specific period following the tussigenic challenge. This can be done by a trained observer or through the use of a whole-body plethysmograph and sound recording equipment to objectively measure cough events.

-

Data Analysis: The antitussive effect is typically expressed as the percentage inhibition of the cough response compared to the vehicle-treated group. Dose-response curves can be generated, and the ED50 (the dose that produces 50% of the maximal effect) can be calculated.

Conclusion

This compound, through its selective agonism of the kappa-opioid receptor, exhibits pronounced diuretic and antitussive effects. The diuretic action is primarily driven by the central inhibition of vasopressin release, leading to aquaresis. The antitussive effect stems from the suppression of the cough reflex within the brainstem. While the qualitative effects are well-documented, a more extensive collection of quantitative dose-response data, particularly for the antitussive action, would be beneficial for a complete pharmacological profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other kappa-opioid receptor agonists in these therapeutic areas. These findings have important implications for drug development, highlighting the potential of targeting the kappa-opioid system for diuretic and antitussive therapies, while also underscoring the need to manage these effects as potential side effects in the development of analgesics.

References

- 1. Cough | Kappa and Mu Opioid Receptors in Chronic Cough: Current Evidence and Future Treatment | springermedicine.com [springermedicine.com]

- 2. A review of the properties of this compound: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of diuretic action of this compound (U-62066E)--a kappa opioid receptor agonist in the human - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [medbox.iiab.me]

Spiradoline: A Technical Guide to its Diuretic and Antitussive Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction